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Abstract

7-Hydroxyheptanamide (CAS No. 14565-12-9) is a bifunctional organic molecule featuring a
primary alcohol and a primary amide. This guide provides a comprehensive technical overview
of 7-Hydroxyheptanamide, including its chemical properties, plausible synthetic routes, and
predicted spectroscopic data. Given the limited availability of direct experimental data for this
specific compound, this document outlines chemically sound strategies for its synthesis and
characterization based on established organic chemistry principles. Furthermore, the potential
biological significance and applications of 7-Hydroxyheptanamide are discussed in the
context of related long-chain fatty acid amides, offering insights for researchers in drug
discovery and development.

Introduction and Compound Profile

7-Hydroxyheptanamide is a derivative of heptanoic acid, a seven-carbon straight-chain fatty
acid. The presence of both a hydroxyl and an amide group imparts unique chemical properties,
making it a molecule of interest for various chemical and biological applications. The terminal
hydroxyl group can undergo further reactions, such as oxidation or esterification, while the

© 2026 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b3187283#bc-rfq
https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-7-hydroxyheptanamide
https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-7-hydroxyheptanamide
https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-7-hydroxyheptanamide
https://www.benchchem.com/product/b3187283/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-7-hydroxyheptanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3187283?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

amide group can participate in hydrogen bonding and offers a site for further chemical
modification.

Table 1: Core Properties of 7-Hydroxyheptanamide

Property Value Source(s)
CAS Number 14565-12-9 [11[2]
Molecular Formula C7H1sNO:2 [1][2]
Molecular Weight 145.20 g/mol [1112]
Canonical SMILES C(CCCC(N)=0)CcOo N/A
) Expected to be a solid at room
Physical Form N/A
temperature

Plausible Synthetic Pathways

While specific literature detailing the synthesis of 7-Hydroxyheptanamide is scarce, its
preparation can be logically approached from readily available starting materials such as 7-
hydroxyheptanoic acid or derivatives of pimelic acid.

Pathway 1: Amidation of 7-Hydroxyheptanoic Acid

The most direct route to 7-Hydroxyheptanamide is the amidation of 7-hydroxyheptanoic acid.
This transformation can be achieved through several well-established methods for amide bond
formation.[3]

Diagram 1: Synthesis of 7-Hydroxyheptanamide from 7-Hydroxyheptanoic Acid
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Caption: Plausible synthetic route to 7-Hydroxyheptanamide.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate

 Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere,
dissolve 7-hydroxyheptanoic acid (1.0 eq) in a suitable aprotic solvent such as
dichloromethane (DCM). Add thionyl chloride (SOCI2) (1.2 eq) dropwise at 0 °C. Allow the
reaction to stir at room temperature for 2-4 hours, monitoring the conversion to the acyl
chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

o Amidation: In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., a
saturated solution of ammonia in methanol or an aqueous solution of ammonium hydroxide).
Cool this solution to 0 °C.

e Reaction: Slowly add the acyl chloride solution to the ammonia solution at O °C. A precipitate
of ammonium chloride will form.
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o Workup and Purification: After the addition is complete, allow the reaction to warm to room
temperature and stir for an additional 1-2 hours. Remove the solvent under reduced
pressure. The residue can be purified by recrystallization or column chromatography to yield
7-Hydroxyheptanamide.

Causality Behind Experimental Choices:

 Inert Atmosphere: Prevents reaction of the highly reactive acyl chloride with atmospheric
moisture.

o Stepwise Addition at Low Temperature: The amidation reaction is exothermic. Slow addition
at 0 °C helps to control the reaction rate and prevent side reactions.

o Use of Excess Ammonia: Drives the reaction to completion by ensuring all the acyl chloride
reacts.

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, computational methods and analysis of
similar structures can provide valuable predicted spectroscopic data for characterization.

Predicted *H NMR Data (500 MHz, CDCl5)

The proton NMR spectrum of 7-Hydroxyheptanamide is expected to show distinct signals for
the protons on the carbon chain, the hydroxyl group, and the amide group.

Table 2: Predicted *H NMR Chemical Shifts
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
~5.5-6.5 Broad singlet 2H -NHz
~3.64 Triplet 2H H-7 (-CH20H)
~2.20 Triplet 2H H-2 (-CH2CONHz2)
~1.5-1.7 Multiplet 4H H-3, H-6
~1.3-14 Multiplet 4H H-4, H-5
~1.8 (variable) Broad singlet 1H -OH

Rationale for Predictions:

e The protons on the carbon adjacent to the hydroxyl group (H-7) are expected to be the most
deshielded of the methylene protons due to the electronegativity of the oxygen atom.[4]

e The protons on the carbon adjacent to the amide carbonyl group (H-2) will also be
deshielded.

o The amide protons (-NHz) typically appear as a broad singlet, and their chemical shift can be
highly variable depending on the solvent and concentration.

o The hydroxyl proton (-OH) signal is also a broad singlet and its position is variable.

Predicted **C NMR Data (125 MHz, CDCI:s)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted 3C NMR Chemical Shifts
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Chemical Shift (8) ppm Assignment
~175 C-1 (C=0)

~62 C-7 (-CH20H)
~36 C-2 (-CH2CONHz)
~32 C-6

~29 C-4 or C-5

~25 C-4 or C-5

~25 C-3

Rationale for Predictions:
e The carbonyl carbon (C-1) of the amide will have the largest chemical shift.[5]

e The carbon attached to the hydroxyl group (C-7) will be significantly deshielded compared to
the other methylene carbons.

¢ The remaining methylene carbons will appear in the typical aliphatic region of the spectrum.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is particularly useful for identifying the key functional groups in 7-
Hydroxyheptanamide.

Table 4: Predicted Infrared (IR) Absorption Frequencies
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (alcohol) & N-H

3400-3200 Strong, Broad stretch (amide)

2940-2860 Medium C-H stretch (alkane)

~1660 Strong, Sharp C=0 stretch (amide | band)
~1630 Medium N-H bend (amide Il band)
~1050 Medium C-O stretch (alcohol)

Rationale for Predictions:

e The O-H and N-H stretching vibrations will likely overlap to form a broad band in the 3400-
3200 cm~1 region.[6]

e The amide carbonyl (C=0) stretch, known as the amide | band, is a very strong and
characteristic absorption.[7]

e The N-H bending vibration, or amide Il band, is also a characteristic feature of primary
amides.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation
pattern of the molecule.

e Molecular lon (M*): The mass spectrum should show a molecular ion peak at m/z = 145.

o Key Fragmentation Patterns:

[¢]

Loss of H20 (m/z = 127) from the molecular ion.

[¢]

Loss of NHs (m/z = 128) from the molecular ion.

o

Alpha-cleavage adjacent to the hydroxyl group.

o

Cleavage of the amide bond.
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Diagram 2: Spectroscopic Analysis Workflow
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Caption: Workflow for the structural analysis of 7-Hydroxyheptanamide.

Potential Biological Significance and Applications

While specific biological activities of 7-Hydroxyheptanamide have not been extensively
reported, the broader class of long-chain fatty acid amides is known to possess a wide range of
pharmacological properties.[8] These molecules can act as signaling molecules and have been
implicated in various physiological processes, including inflammation, pain, and cardiovascular
function.[8]

Long-chain N-substituted amides of fatty acids have been screened for antimicrobial activity
against bacteria, yeasts, and molds.[9] The presence of both a hydrophilic amide head and a
lipophilic carbon tail in 7-Hydroxyheptanamide suggests it may have surfactant properties or
the ability to interact with cell membranes.

For drug development professionals, 7-Hydroxyheptanamide could serve as a versatile
building block. The terminal hydroxyl group can be used as a handle for further derivatization to
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create more complex molecules with potential therapeutic applications. For instance, it could be
incorporated into larger molecules to improve their solubility or to introduce a site for hydrogen
bonding interactions with biological targets.

Conclusion

This technical guide provides a comprehensive overview of 7-Hydroxyheptanamide, a
molecule with potential applications in both chemical synthesis and biological research. While
experimental data for this specific compound is limited, this guide offers plausible synthetic
strategies and predicted spectroscopic data to aid researchers in its preparation and
characterization. The structural features of 7-Hydroxyheptanamide, particularly the presence
of both hydroxyl and amide functional groups, make it an interesting candidate for further
investigation in the fields of materials science and drug discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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